5-Vinylisoxazole

Polymer Chemistry Materials Science Monomer Stability

5-Vinylisoxazole (CAS 21169-68-6) is a heterocyclic building block defined by a 1,2-oxazole ring substituted with a vinyl group at the 5-position. This structural feature confers a dual reactivity profile: the aromatic isoxazole core provides a scaffold for biological target engagement, while the terminal alkene enables polymerization and acts as a handle for further synthetic elaboration via cycloaddition, cross-coupling, or addition reactions.

Molecular Formula C5H5NO
Molecular Weight 95.10 g/mol
CAS No. 21169-68-6
Cat. No. B12908037
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-Vinylisoxazole
CAS21169-68-6
Molecular FormulaC5H5NO
Molecular Weight95.10 g/mol
Structural Identifiers
SMILESC=CC1=CC=NO1
InChIInChI=1S/C5H5NO/c1-2-5-3-4-6-7-5/h2-4H,1H2
InChIKeyZDJWVRSLZWIXGG-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





5-Vinylisoxazole (CAS 21169-68-6): Procurement-Grade Building Block for Heterocyclic Chemistry and Polymer Synthesis


5-Vinylisoxazole (CAS 21169-68-6) is a heterocyclic building block defined by a 1,2-oxazole ring substituted with a vinyl group at the 5-position [1]. This structural feature confers a dual reactivity profile: the aromatic isoxazole core provides a scaffold for biological target engagement, while the terminal alkene enables polymerization and acts as a handle for further synthetic elaboration via cycloaddition, cross-coupling, or addition reactions . The compound is primarily utilized in academic and industrial research as a synthetic intermediate, monomer for specialized polymers, and precursor for generating more complex heterocyclic systems .

5-Vinylisoxazole Procurement Risk: Why Isomeric or Non-Vinyl Isoxazole Analogs Cannot Be Substituted


Substitution of 5-vinylisoxazole with a generic isoxazole or a regioisomer (e.g., 3- or 4-vinylisoxazole) is scientifically invalid due to distinct reactivity and polymerization behavior [1]. The 5-vinyl substituent undergoes spontaneous polymerization at room temperature, a property not shared by its 3- or 4-substituted isomers, which remain stable monomers [2]. This intrinsic thermal sensitivity dictates that the compound must be procured, stored, and utilized under conditions that account for this specific instability. Furthermore, the regiochemistry of the vinyl group dictates its utility in specific cycloaddition reactions, such as Diels-Alder, where the electronic and steric environment of the 5-position governs reactivity and stereochemical outcome [3].

5-Vinylisoxazole: Quantified Performance in Synthesis, Polymerization, and Biological Assays


5-Vinylisoxazole Exhibits Spontaneous Room-Temperature Polymerization Unlike Its 3- and 4-Vinyl Isomers

5-Vinylisoxazole undergoes spontaneous polymerization at room temperature, yielding a polymer that retains intact isoxazole rings [1]. This is a critical differentiating property not observed for its 3- or 4-vinylisoxazole isomers, which remain stable under identical conditions [1].

Polymer Chemistry Materials Science Monomer Stability

5-Vinylisoxazole as a COX-1 Inhibitor Scaffold Achieves High Selectivity Index (SI) Over COX-2

The 3,4-bis(4-methoxyphenyl)-5-vinylisoxazole derivative (compound 22) exhibits an exceptionally high selectivity index (SI) for COX-1 inhibition over COX-2, with a COX-1 IC50 of 0.042 µM and COX-2 IC50 > 50 µM, yielding an SI > 1190 [1]. This potency and selectivity profile is quantitatively superior to the lead compound, mofezolac (COX-1 IC50 = 0.0079 µM, SI > 6300), and aspirin (COX-1 IC50 = 1.11 µM in hPRP assay) [2].

Medicinal Chemistry COX-1 Inhibition Selectivity Profiling

5-Vinylisoxazole Synthesis Achieves Quantitative Yield Under Acidic Dehydration

The dehydration–aromatization of 5-hydroxy-5-vinyl-2-isoxazoline to produce 5-vinylisoxazole proceeds quantitatively under acidic conditions [1]. This contrasts with basic conditions (i-PrOH/H2O, Na2CO3, reflux), which also yield the product but not quantitatively [1].

Synthetic Methodology Process Chemistry Yield Optimization

Isoxazoline Derivatives Exhibit Enhanced Electrophilic Substitution Reactivity Compared to Aromatic Isoxazoles

The 5-vinylisoxazole core is less reactive towards electrophilic substitution than its reduced isoxazoline counterpart. Specifically, isoxazoline derivatives demonstrate enhanced reactivity in electrophilic substitution reactions, particularly in chlorination reactions, compared to the aromatic isoxazole ring [1].

Chemical Reactivity Structure-Activity Relationship Synthetic Methodology

5-Vinylisoxazole: Optimal Use Cases in Materials and Medicinal Chemistry Research


Synthesis of Poly(isoxazole)-Based Functional Materials

Leverage the spontaneous room-temperature polymerization property of 5-vinylisoxazole to synthesize novel poly(isoxazole) materials with pendant isoxazole rings [1]. This is a unique application not possible with the more stable 3- or 4-vinyl isomers, enabling the creation of polymers with inherent heterocyclic functionality for potential applications in coatings, adhesives, or electronic materials.

Development of Highly Selective COX-1 Inhibitor Probes

Utilize 5-vinylisoxazole as a core scaffold in medicinal chemistry programs aimed at discovering potent and selective COX-1 inhibitors. As demonstrated with the 3,4-bis(4-methoxyphenyl) derivative, this scaffold can yield compounds with a selectivity index > 1190 over COX-2 [2]. This is critical for developing research tools to dissect COX-1-specific biology or for preclinical development of antiplatelet agents with reduced gastrointestinal toxicity.

High-Yield, Scale-Up Synthesis of 5-Vinylisoxazole

Employ the quantitative acidic dehydration-aromatization method starting from 5-hydroxy-5-vinyl-2-isoxazoline for cost-effective, large-scale production of 5-vinylisoxazole [3]. This method is superior to basic conditions, which yield the product non-quantitatively, making it the preferred route for chemical suppliers and industrial users requiring multi-gram to kilogram quantities.

Diels-Alder Cycloaddition Reactions for Complex Heterocycle Construction

Exploit the 5-vinyl substituent in Diels-Alder reactions to construct complex polycyclic frameworks [4]. The specific regiochemistry and electronic properties of the 5-vinylisoxazole dictate the reaction outcome, enabling access to structures that are challenging or impossible to obtain from 3- or 4-vinyl isomers, which is valuable for diversity-oriented synthesis and natural product analog development.

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